3-(4-Methoxycinnamoyl)-2H-1-benzopyran-2-one
3-(4-Methoxycinnamoyl)-2H-1-benzopyran-2-one
Brand Name:
Vulcanchem
CAS No.:
811449-41-9
VCID:
VC0377221
InChI:
InChI=1S/C19H14O4/c1-22-15-9-6-13(7-10-15)8-11-17(20)16-12-14-4-2-3-5-18(14)23-19(16)21/h2-12H,1H3/b11-8+
SMILES:
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula:
C19H14O4
Molecular Weight:
306.3g/mol
3-(4-Methoxycinnamoyl)-2H-1-benzopyran-2-one
CAS No.: 811449-41-9
Main Products
VCID: VC0377221
Molecular Formula: C19H14O4
Molecular Weight: 306.3g/mol
CAS No. | 811449-41-9 |
---|---|
Product Name | 3-(4-Methoxycinnamoyl)-2H-1-benzopyran-2-one |
Molecular Formula | C19H14O4 |
Molecular Weight | 306.3g/mol |
IUPAC Name | 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one |
Standard InChI | InChI=1S/C19H14O4/c1-22-15-9-6-13(7-10-15)8-11-17(20)16-12-14-4-2-3-5-18(14)23-19(16)21/h2-12H,1H3/b11-8+ |
Standard InChIKey | UHUUIRMSWGIDOP-DHZHZOJOSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
PubChem Compound | 5831480 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume